1-Ethyl-3,5-dimethyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Chemical Sciences

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. wisdomlib.orgnumberanalytics.comnumberanalytics.com This structural motif imparts a unique combination of chemical properties, making pyrazole derivatives valuable in a wide array of scientific disciplines. numberanalytics.com The pyrazole ring is an aromatic system, which contributes to its stability and influences its reactivity. numberanalytics.combas.bg

In the realm of medicinal chemistry, the pyrazole core is a well-established pharmacophore found in numerous therapeutic agents. numberanalytics.comorientjchem.org Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. numberanalytics.comnumberanalytics.comorientjchem.org For instance, the blockbuster drug Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation, features a pyrazole ring. numberanalytics.com The diverse biological profiles of pyrazole-containing molecules underscore their importance in drug discovery and development. bas.bgorientjchem.org

Beyond pharmaceuticals, pyrazoles have found applications in agrochemicals as herbicides and insecticides, and in materials science for the development of novel dyes and luminescent compounds. numberanalytics.comnumberanalytics.combas.bg Their ability to act as ligands for metal catalysts also makes them useful in synthetic organic chemistry. nih.gov

Historical Context of 1-Substituted Pyrazole Chemistry

The history of pyrazole chemistry dates back to 1883, when Ludwig Knorr first synthesized a substituted pyrazole. nih.govmdpi.com A classical and still widely used method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. numberanalytics.comnih.gov For example, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole (B48361). wikipedia.org

The development of methods to introduce substituents at the N1 position of the pyrazole ring was a significant advancement, as it allowed for the fine-tuning of the molecule's steric and electronic properties. The synthesis of 1-substituted pyrazoles is typically achieved by reacting a pre-formed pyrazole with an appropriate electrophile or by using a substituted hydrazine in the initial cyclization reaction. For instance, reacting a 1,3-diketone with a substituted hydrazine like phenylhydrazine (B124118) can lead to the formation of 1-aryl-substituted pyrazoles. orientjchem.orgnih.gov Over the years, a variety of synthetic strategies have been developed to afford polysubstituted pyrazoles with control over regioselectivity. orientjchem.orgmdpi.comorganic-chemistry.org These methods include cycloaddition reactions and modifications of other heterocyclic systems. orientjchem.org

Structural Characteristics of the 1-Ethyl-3,5-dimethyl-1H-pyrazole Scaffold for Research

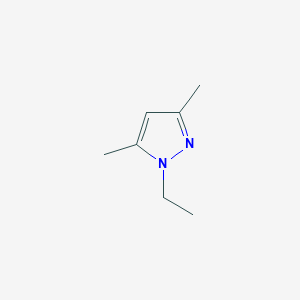

This compound possesses a distinct molecular architecture that makes it a subject of interest in chemical research. The core of the molecule is the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This particular derivative is substituted at three positions: an ethyl group at the N1 position and methyl groups at the C3 and C5 positions.

From a reactivity standpoint, the pyrazole ring is an electron-rich system. nih.gov The C4 position is generally the most nucleophilic and susceptible to electrophilic substitution. nih.govpublishatcj.com The nitrogen atom at the N2 position possesses a lone pair of electrons and can act as a Lewis base, allowing it to coordinate to metal centers. The combination of these structural and electronic features makes this compound a versatile building block in organic synthesis and a potential ligand in catalysis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H12N2 |

| Molecular Weight | 124.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 184-186 °C |

| Density | 0.93 g/mL at 25 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.75 (s, 1H, pyrazole-H4), 3.95 (q, J = 7.3 Hz, 2H, N-CH₂CH₃), 2.20 (s, 3H, C3-CH₃), 2.15 (s, 3H, C5-CH₃), 1.35 (t, J = 7.3 Hz, 3H, N-CH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.5, 138.2, 104.8, 43.9, 13.6, 11.2 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-4-9-7(3)5-6(2)8-9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTANXHOAUWNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340600 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17629-26-4 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Ethyl 3,5 Dimethyl 1h Pyrazole and Its Direct Precursors

Classical Cyclocondensation Approaches

The most traditional and widely employed method for synthesizing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.

The direct synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole is classically achieved by the reaction of ethylhydrazine (B1196685) with acetylacetone (B45752) (also known as 2,4-pentanedione). This reaction is a straightforward and efficient method for constructing the target molecule.

The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of acetylacetone with the more nucleophilic nitrogen of ethylhydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of a symmetrical dicarbonyl compound like acetylacetone simplifies the reaction, as both carbonyl groups are chemically equivalent, thus preventing the formation of regioisomers.

A general procedure for a similar synthesis, the preparation of 3,5-dimethylpyrazole (B48361), involves dissolving hydrazine sulfate (B86663) in aqueous sodium hydroxide, followed by the dropwise addition of acetylacetone at a controlled temperature (e.g., 15°C). orgsyn.org The reaction is often carried out in solvents like ethanol (B145695) or water, sometimes with an acid catalyst such as glacial acetic acid to facilitate the reaction. google.com

Table 1: Examples of Classical Pyrazole Synthesis from 1,3-Dicarbonyls

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |

|---|---|---|---|

| Hydrazine Sulfate | Acetylacetone | 3,5-Dimethylpyrazole | orgsyn.org |

| Hydrazine Hydrate | Acetylacetone | 3,5-Dimethylpyrazole | google.com |

| Phenylhydrazine (B124118) | Acetylacetone | 1-Phenyl-3,5-dimethylpyrazole | jocpr.com |

Regioselectivity becomes a critical consideration when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine like ethylhydrazine, as this can lead to two possible isomeric products. For the synthesis of this compound from ethylhydrazine and the symmetrical acetylacetone, regioselectivity is not an issue. However, if one were to synthesize a pyrazole with different substituents at the 3 and 5 positions using an unsymmetrical diketone, controlling the regioselectivity would be paramount.

Several strategies have been developed to control the regioselectivity of the pyrazole synthesis:

pH Control: The reaction medium's pH can influence which carbonyl group reacts first. Under acidic conditions, the reaction can be directed towards the more reactive carbonyl, while basic conditions might favor another pathway. For instance, the reaction of enones with arylhydrazine hydrochloride in methanol (B129727) can favor one isomer, while the use of free hydrazine in chloroform (B151607) can lead to the other. nih.gov

Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome. It has been shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can significantly improve the regioselectivity in the condensation of monosubstituted hydrazines with non-symmetrical 1,3-diketones, favoring one regioisomer with up to 99:1 selectivity. conicet.gov.ar

Use of Pre-functionalized Reagents: An alternative approach involves the use of reagents where the regiochemistry is pre-determined. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles. organic-chemistry.org This method avoids the direct use of 1,3-dicarbonyls and offers excellent control over the final substitution pattern.

Advanced Synthetic Approaches

More recent synthetic methods offer alternative pathways that can provide higher efficiency, milder reaction conditions, and broader substrate scope.

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product that contains portions of all the initial reactants, represent a highly efficient strategy for synthesizing complex molecules like pyrazoles.

While a specific MCR for this compound is not prominently documented, general MCRs for pyrazole synthesis can be adapted. A common MCR for pyrazoles involves the one-pot reaction of a hydrazine, an arylidene malononitrile (B47326) (formed in situ from an aldehyde and malononitrile), and an isothiocyanate. biointerfaceresearch.com A plausible mechanism involves the initial reaction of hydrazine with the isothiocyanate to form a thiosemicarbazide, which then undergoes a series of nucleophilic addition, cyclization, and oxidation steps with the arylidene malononitrile to yield the final pyrazole product. biointerfaceresearch.com

Table 2: General Scheme for a Three-Component Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Hydrazine Hydrate | Arylidene Malononitrile | Isothiocyanate | HAp/ZnCl2 nano-flakes | 1H-Pyrazole-1-carbothioamide | biointerfaceresearch.com |

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. organic-chemistry.orgacs.org These methods often proceed under mild conditions with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be applied to the formation of N-substituted pyrazoles like this compound. Instead of building the ring from scratch with the ethyl group already attached to the hydrazine, this strategy involves the N-ethylation of a pre-formed 3,5-dimethylpyrazole ring.

The general approach involves a palladium-catalyzed C-N coupling reaction between 3,5-dimethylpyrazole and an ethylating agent, such as an ethyl halide or ethyl triflate. The catalytic cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the ethylating agent (e.g., ethyl bromide) to form a palladium(II) intermediate.

Coordination and Deprotonation: The 3,5-dimethylpyrazole coordinates to the palladium(II) center. A base is then used to deprotonate the pyrazole's N-H bond, forming a pyrazolyl-palladium complex.

Reductive Elimination: The ethyl group and the pyrazolyl group are eliminated from the palladium center, forming the desired C-N bond of this compound and regenerating the palladium(0) catalyst. youtube.com

Various palladium catalysts and ligands have been developed for such N-alkylation and N-arylation reactions. rsc.org For example, ligands like tBuBrettPhos have been shown to be effective for the palladium-catalyzed coupling of pyrazoles with aryl triflates. acs.orgorganic-chemistry.org More recently, an efficient palladium-catalyzed N-allylic alkylation of pyrazoles using unactivated vinylcyclopropanes has been demonstrated, showcasing the versatility of palladium catalysis in forming N-alkyl pyrazoles with high regioselectivity. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,2-trifluoroethanol |

| 2,4-pentanedione |

| 3,5-dimethylpyrazole |

| Acetone |

| Acetyl chloride |

| Acetylacetone |

| Arylidene malononitrile |

| Diethyl oxalate |

| Dimethylformamide |

| Ethanol |

| Ethyl bromide |

| Ethyl propionylpyruvate |

| Ethyl triflate |

| Ethylhydrazine |

| Glacial acetic acid |

| Hydrazine |

| Hydrazine hydrate |

| Hydrazine sulfate |

| Isothiocyanate |

| Malononitrile |

| Methanol |

| N-alkylated tosylhydrazones |

| Palladium |

| Phenylhydrazine |

| Sodium hydroxide |

| tBuBrettPhos |

| Terminal alkynes |

| Thiosemicarbazide |

Transition Metal-Catalyzed Syntheses of the Pyrazole Ring System

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the N-alkylation of pyrazoles, offering a versatile and efficient alternative to traditional methods. While direct copper-catalyzed N-ethylation of 3,5-dimethylpyrazole is a feasible approach, much of the documented research focuses on N-arylation, which provides valuable insights into the catalytic process.

In a notable study, the N-arylation of 3,5-dimethylpyrazole was successfully achieved using a copper-diamine catalytic system. acs.org This method demonstrates the potential for copper catalysts to facilitate the formation of N-C bonds with pyrazolic substrates. The general conditions for such reactions often involve a copper(I) salt, such as copper(I) iodide (CuI), a diamine ligand, and a base, with the reaction proceeding in a suitable solvent. Although this specific study focused on aryl halides, the principles can be extended to alkyl halides for the synthesis of N-alkylpyrazoles.

The following table outlines a representative copper-catalyzed N-arylation of 3,5-dimethylpyrazole, which can be adapted for N-ethylation.

Table 1: Copper-Diamine-Catalyzed N-Arylation of 3,5-Dimethylpyrazole

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|

The adaptation of this methodology for the synthesis of this compound would involve the substitution of iodobenzene (B50100) with an ethylating agent like ethyl iodide or ethyl bromide. The reaction mechanism would likely proceed through the formation of a copper-pyrazole complex, followed by nucleophilic attack on the ethyl halide.

Iron-Containing Ionic Liquid-Assisted Synthesis

Iron-containing ionic liquids have garnered attention as green and reusable catalysts for a variety of organic transformations, including the synthesis of pyrazoles. These catalysts offer advantages such as mild reaction conditions, high yields, and ease of separation and recycling.

A one-pot synthesis of pyrazole derivatives has been developed using an iron(III)-based ionic liquid, [C4mim][FeCl4], as an efficient homogeneous catalyst. ias.ac.in This method involves the condensation of 1,3-dicarbonyl compounds with hydrazines at room temperature. For the synthesis of the this compound core, acetylacetone would be reacted with ethylhydrazine in the presence of the iron-containing ionic liquid.

The use of [C4mim][FeCl4] as a catalyst has shown significantly better results compared to uncatalyzed reactions or reactions using other types of ionic liquids. The Lewis acidic nature of the Fe(III) center is believed to facilitate the condensation and cyclization steps.

Table 2: Iron-Containing Ionic Liquid-Catalyzed Pyrazole Synthesis

| 1,3-Dicarbonyl | Hydrazine | Catalyst | Solvent | Time (h) | Yield | Reference |

|---|

This methodology can be directly applied to the synthesis of this compound by utilizing ethylhydrazine as the hydrazine source. The reusability of the catalyst for up to four cycles with only a minor decrease in yield makes this a sustainable and economically viable approach. ias.ac.in

Photocatalytic and Photoinduced Transformations for Pyrazole Derivatives

Photochemical methods offer unique pathways for the synthesis of pyrazole derivatives, often proceeding under mild conditions with high selectivity. These transformations can be broadly categorized into photoredox catalysis and photoinduced cycloadditions.

Visible-light photoredox catalysis has become a prominent strategy for the N-alkylation of various nitrogen-containing heterocycles, including pyrazoles. This approach typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer process, leading to the formation of radical intermediates that can participate in C-N bond formation.

While specific examples for the direct photoredox-catalyzed N-ethylation of 3,5-dimethylpyrazole are not extensively documented, the general methodology for the N-alkylation of azoles has been well-established. princeton.edu A dual copper/photoredox catalytic system has been shown to be effective for the coupling of a broad range of N-nucleophiles with alkyl bromides at room temperature. This method utilizes a halogen abstraction-radical capture (HARC) mechanism, which can overcome the limitations of traditional SN1 and SN2 reactions.

Photoinduced 1,3-dipolar cycloadditions provide a powerful method for the construction of the pyrazole ring system. This approach often involves the in situ generation of a nitrile imine dipole through the photolysis of a suitable precursor, such as a tetrazole, which then undergoes a cycloaddition reaction with a dipolarophile.

The synthesis of pyrazoles can be achieved through the photoinduced cycloaddition of nitrile imines with alkynes or alkenes. For the synthesis of an ethyl-substituted pyrazole, a nitrile imine bearing an ethyl group could be generated and reacted with an appropriate dipolarophile. Alternatively, a pre-formed pyrazoline can be aromatized to the corresponding pyrazole. rsc.orgnih.gov

A domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation has been developed for the regioselective synthesis of pyrazoles. researchgate.net This method uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde acts as a photoremovable directing group. This innovative approach allows for the synthesis of tri- and tetrasubstituted 5-alkyl pyrazoles with good regiocontrol.

Ultrasound and Microwave-Assisted Organic Synthesis (MAOS)

The application of ultrasound and microwave irradiation in organic synthesis has been shown to significantly accelerate reaction rates, improve yields, and enhance product purity, often under milder conditions compared to conventional heating methods.

Ultrasound-assisted synthesis has been effectively employed for the N-alkylation of various heterocyclic compounds. The sonochemical effects, such as acoustic cavitation, generate localized high temperatures and pressures, which can promote the reaction between 3,5-dimethylpyrazole and an ethylating agent in the presence of a base. epa.gov Studies have shown that ultrasound irradiation can dramatically reduce reaction times and increase yields in the N-alkylation of heterocycles like carbazole, indole, and phenothiazine. epa.gov

Microwave-assisted organic synthesis (MAOS) has also proven to be a highly efficient method for the synthesis of pyrazole derivatives. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. For instance, the synthesis of substituted 3,5-dimethylpyrazole derivatives, which traditionally requires 12-16 hours of reflux, can be completed in 4-7 minutes with improved yields under microwave irradiation. medicaljournalshouse.com The synthesis of this compound can be readily achieved by reacting 3,5-dimethylpyrazole with an ethyl halide in a suitable solvent under microwave irradiation in the presence of a base.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 3,5-Dimethylpyrazole Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional | 12-16 hours | 36.9-48.6% | medicaljournalshouse.com |

Flow Chemistry Methodologies in Pyrazole Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles.

The synthesis of highly substituted pyrazoles has been successfully demonstrated using a unified continuous flow assembly line. researchgate.net This approach allows for the sequential formation and modification of the pyrazole core in a telescoped fashion. For the synthesis of this compound, a flow process could be designed where 3,5-dimethylpyrazole is generated in an initial reactor coil and then directly subjected to N-ethylation in a subsequent module. This integrated process minimizes the handling of intermediates and allows for rapid optimization and production.

A flow setup for the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazine derivatives has been established, achieving good to very good yields and excellent regioselectivities. nih.gov This demonstrates the feasibility of constructing the pyrazole ring in a continuous flow system, which can then be adapted for the synthesis of various substituted pyrazoles, including N-alkylated derivatives. The use of flow chemistry can also enable the safe handling of potentially hazardous reagents, such as diazoalkanes, which are sometimes used in pyrazole synthesis. researchgate.net

Mechanochemical Activation for Pyrazole Derivatives

Mechanochemical synthesis, a solvent-free method, has emerged as a green and efficient alternative for the preparation of various heterocyclic compounds, including pyrazole derivatives. This technique involves the use of mechanical force, such as grinding, to induce chemical reactions. A notable example is the one-pot, three-component reaction of 3-chloro-2,4-pentanedione, substituted thiophenols, and hydrazine hydrate, which yields 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields. researchgate.net This reaction is carried out by grinding the reactants in a mortar and pestle at room temperature, often in the presence of a catalytic amount of a base like piperidine. researchgate.net While this specific example does not directly produce this compound, the underlying principles of mechanochemical activation are applicable to the synthesis of a wide range of substituted pyrazoles. researchgate.netorientjchem.org The advantages of this method include operational simplicity, reduced reaction times, and high product yields, making it an attractive strategy for the synthesis of pyrazole derivatives. orientjchem.org

Targeted Functionalization and Derivatization Strategies of the this compound Ring

The pyrazole ring is an electron-rich aromatic system, which makes it amenable to various functionalization reactions. nih.gov The presence of methyl groups at the 3 and 5 positions and an ethyl group at the 1 position in this compound influences the regioselectivity of these reactions.

Vilsmeier Reaction for Carbaldehyde Derivatives

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate. wikipedia.orgresearchgate.netwikipedia.org

For N-alkyl-3,5-dimethyl-1H-pyrazoles, including this compound, the Vilsmeier-Haack reaction is a well-established method for introducing a carbaldehyde group at the 4-position of the pyrazole ring. umich.eduresearchgate.net The reaction proceeds via electrophilic substitution, where the electron-rich C4 position of the pyrazole ring attacks the electrophilic Vilsmeier reagent. pharmaguideline.comresearchgate.net This leads to the formation of this compound-4-carbaldehyde. umich.eduresearchgate.net Research has shown that N-substituted 3,5-dimethylpyrazoles readily undergo formylation at the 4-position under Vilsmeier-Haack conditions. umich.eduresearchgate.net

Table 1: Vilsmeier-Haack Formylation of N-Alkyl-3,5-dimethyl-1H-pyrazoles

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Alkyl-3,5-dimethyl-1H-pyrazole | POCl₃, DMF | 1-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

Formation of Amino Derivatives

The introduction of an amino group onto the this compound ring can be achieved through a multi-step process. A common strategy involves the nitration of the pyrazole ring followed by the reduction of the resulting nitro group.

The nitration of pyrazoles typically occurs at the 4-position. nih.gov For this compound, nitration would yield 1-Ethyl-3,5-dimethyl-4-nitro-1H-pyrazole. Subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This two-step sequence provides a reliable route to 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine. The hydrochloride salt of this amine is also commercially available. sigmaaldrich.com

Another approach to amino derivatives involves the synthesis of 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine, which has been reported in chemical databases. nih.gov

Halogenation and Other Electrophilic Substitutions

Due to the electron-rich nature of the pyrazole ring, electrophilic substitution reactions, such as halogenation, occur preferentially at the C4 position. pharmaguideline.comnih.gov The introduction of methyl groups on the pyrazole ring further increases its nucleophilicity, facilitating competitive iodination reactions. researchgate.net

Halogenation of this compound can be achieved using standard halogenating agents. For instance, bromination with bromine (Br₂) or N-bromosuccinimide (NBS) would yield 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole. smolecule.com Similarly, chlorination can be performed to introduce a chlorine atom at the 4-position. The presence of substituents at the 1, 3, and 5 positions directs the halogenation exclusively to the 4-position. researchgate.net

Other electrophilic substitution reactions, such as sulfonation, can also be carried out. For example, this compound-4-sulfonyl chloride is a known derivative. sigmaaldrich.com

Table 2: Electrophilic Substitution Products of this compound

| Reaction | Product | Reference |

|---|---|---|

| Bromination | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | smolecule.com |

Nucleophilic Substitution Reactions

While the pyrazole ring itself is generally resistant to nucleophilic attack, the presence of leaving groups on the ring or on substituents allows for nucleophilic substitution reactions. nih.govnih.gov For instance, the bromine atom in 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is susceptible to replacement by various nucleophiles. smolecule.com This allows for the introduction of a wide range of functional groups at the 4-position.

Similarly, functional groups attached to the pyrazole ring can undergo nucleophilic substitution. For example, the acid chloride of a pyrazole carboxylic acid can react with nucleophiles like alcohols and amines to form esters and amides, respectively. researchgate.net Although this example does not start with this compound, the principle applies to its carboxylated derivatives.

Furthermore, derivatives such as Ethyl 4-(bromomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution at the bromomethyl group. evitachem.com

Mechanistic Investigations of Chemical Transformations Involving 1 Ethyl 3,5 Dimethyl 1h Pyrazole

Mechanistic Pathways of Cyclization Reactions

The formation of the pyrazole (B372694) ring, a core structure in many synthetic compounds, often proceeds through cyclization reactions. The Knorr pyrazole synthesis, for instance, involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. rrbdavc.org The mechanism follows a sequence of nucleophilic addition, ring opening, and ring closure. rrbdavc.org

In the context of 1-Ethyl-3,5-dimethyl-1H-pyrazole synthesis, ethylhydrazine (B1196685) would react with a 1,3-diketone. The reaction is typically acid-catalyzed. rrbdavc.org The mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Regioselectivity and Stereoselectivity in Pyrazole Annulation

The annulation of pyrazoles, or the formation of a new ring fused to the pyrazole core, is a key strategy for synthesizing more complex heterocyclic systems. The regioselectivity of these reactions, which determines the orientation of the newly formed ring, is a critical aspect.

For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, the reaction proceeds with complete regioselectivity. nih.gov This is particularly noteworthy when the substituents at the 2 and 3 positions are similar. nih.gov The reaction conditions, including the nature of the hydrazine (free base vs. hydrochloride salt) and the solvent, can significantly influence the regioselectivity of pyrazole formation. nih.govacs.org For example, using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the free hydrazine may lead to the 1,5-regioisomer. nih.govacs.org

Stereoselectivity, which pertains to the three-dimensional arrangement of atoms, is also a crucial consideration in these reactions, although detailed studies specifically on this compound are limited in the provided results.

Electrophilic Attack Mechanisms on the Pyrazole Ring

The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions. The position of the electrophilic attack is directed by the substituents on the ring. In pyrazole itself, electrophilic attack preferentially occurs at the C4 position. rrbdavc.org This is because the intermediates formed by attack at C3 or C5 are highly unstable. rrbdavc.org

For this compound, the ethyl group at N1 and the methyl groups at C3 and C5 influence the electron density of the ring. The methyl groups are electron-donating, which can activate the ring towards electrophilic attack. Studies on related dimethyl-phenyl-pyrazoles have shown that electrophilic attack occurs regioselectively at the C4 position. researchgate.net The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Reaction Mechanisms of this compound

While the pyrazole ring is generally electron-rich and thus more susceptible to electrophilic attack, it can undergo nucleophilic reactions under certain conditions. The presence of electron-withdrawing groups on the ring can facilitate nucleophilic attack.

The pyridine (B92270) nitrogen atom (N2) of the pyrazole ring can act as a nucleophile. researchgate.net For example, pyrazole can be alkylated at the N1 position. rrbdavc.org In the case of this compound, the N1 position is already occupied by an ethyl group. However, the N2 nitrogen still possesses a lone pair of electrons and can participate in nucleophilic reactions.

Molecular Electrostatic Potential (MEP) analysis is a computational tool used to predict sites for nucleophilic and electrophilic attacks. researchgate.net Blue regions on an MEP map indicate positive potential and are likely to attract nucleophiles, while red regions indicate negative potential and are susceptible to electrophilic attack. researchgate.net

Metal-Ligand Interactions and Coordination Chemistry Mechanistic Studies

Pyrazoles are excellent ligands in coordination chemistry due to the presence of the pyridine-like N2 nitrogen atom, which can coordinate to metal ions. researchgate.netresearchgate.net The coordination chemistry of this compound would involve the interaction of its N2 atom with various metal centers.

The steric and electronic properties of the substituents on the pyrazole ring, such as the ethyl and methyl groups in this compound, can influence the stability and structure of the resulting metal complexes. researchgate.net For instance, bulky substituents can affect the coordination geometry around the metal ion.

Mechanistic studies of complex formation can reveal factors such as ligand exchange rates and the influence of the solvent on the coordination process. In some cases, reactions with metal halides can lead to the splitting of the N-substituent from the pyrazole ring. researchgate.net

N-N Bond Formation Mechanisms in Pyrazole Synthesis

The formation of the N-N bond is a crucial step in the synthesis of the pyrazole ring. The most common method for constructing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with a hydrazine. rrbdavc.orgnih.gov In this reaction, the two nitrogen atoms of the hydrazine form the N-N bond of the pyrazole ring.

For the synthesis of this compound, ethylhydrazine would be the source of the N-N bond. The mechanism involves the initial condensation of one of the nitrogen atoms of the hydrazine with a carbonyl group of the 1,3-diketone, followed by an intramolecular cyclization where the second nitrogen atom attacks the other carbonyl group, leading to the formation of the heterocyclic ring.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The study of reaction kinetics provides information about the rates of chemical transformations, while thermodynamic analysis deals with the energy changes that occur during a reaction.

Kinetic studies of pyrazole formation have shown that reaction rates can be influenced by factors such as the substituents on the reactants and the acidity of the reaction medium. researchgate.net For example, the rates of condensation of 1,3-diketones with arylhydrazines can vary by as much as 1000-fold depending on these factors. researchgate.net

Thermodynamic studies can help to determine the spontaneity and equilibrium position of a reaction. researchgate.net For example, the solubility of pyrazole derivatives in different solvents can be determined, and thermodynamic parameters such as the Gibbs free energy, enthalpy, and entropy of mixing can be calculated. researchgate.net Such studies are crucial for optimizing reaction conditions and purification processes. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3,5 Dimethyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of individual atoms. For 1-Ethyl-3,5-dimethyl-1H-pyrazole and its derivatives, ¹H and ¹³C NMR are indispensable tools for characterizing the proton and carbon frameworks, respectively.

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of hydrogen atoms within a molecule based on their distinct chemical shifts, which are influenced by the surrounding electronic environment. In pyrazole (B372694) derivatives, the chemical shifts of protons are indicative of their position on the pyrazole ring and any substituent groups. For instance, in a series of synthesized pyrazole compounds, the ¹H NMR chemical shifts were instrumental in confirming their proposed structures. acs.org

The protons of the ethyl and methyl groups on this compound would exhibit characteristic signals. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with neighboring protons. The two methyl groups attached to the pyrazole ring would each appear as a singlet, though their chemical shifts might differ slightly due to their distinct positions at C3 and C5. The single proton on the pyrazole ring at the C4 position would also produce a characteristic singlet.

Table 1: Representative ¹H NMR Spectral Data for Pyrazole Derivatives

| Compound | Solvent | Proton Chemical Shifts (δ, ppm) |

|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) rsc.org |

| 1-benzyl-3,5-dimethyl-1H-pyrazole | CDCl₃ | 7.28-7.15 (m, 3H), 7.02 (d, 2H, J = 7.32), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) rsc.org |

| 3,5-diethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.42 (m, 5H), 6.08 (s, 1H), 2.68 (m, 4H), 1.36-1.21 (m, 6H) rsc.org |

This table presents a selection of ¹H NMR data for related pyrazole structures to illustrate typical chemical shift ranges.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift dependent on its hybridization and the electronegativity of attached atoms. In pyrazole derivatives, the carbon atoms of the pyrazole ring typically resonate in the aromatic region of the spectrum. acs.org The chemical shifts of the C3, C4, and C5 carbons provide valuable information about the substitution pattern on the ring. researchgate.netresearchgate.net

For this compound, distinct signals would be expected for the three pyrazole ring carbons, the two carbons of the ethyl group, and the two methyl group carbons. The chemical shifts of the ring carbons are particularly sensitive to the electronic effects of the substituents. acs.org

Table 2: Illustrative ¹³C NMR Spectral Data for Pyrazole Derivatives

| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) |

|---|---|---|

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 rsc.org |

| 1-benzyl-3,5-dimethyl-1H-pyrazole | CDCl₃ | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 rsc.org |

| 3,5-diethyl-1-phenyl-1H-pyrazole | CDCl₃ | 154.7, 145.8, 140.2, 129.2, 127.3, 125.2, 103.2, 21.7, 19.6, 14.2, 13.15 rsc.org |

This table showcases ¹³C NMR data for analogous pyrazole compounds to provide context for expected chemical shifts.

To unambiguously assign proton and carbon signals and to elucidate the three-dimensional structure of molecules in solution, advanced NMR techniques such as 2D NMR are employed. Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining spatial proximity between protons. For complex pyrazole derivatives, NOESY can help establish the relative orientation of substituent groups. For example, in the analysis of a pyrazole derivative, 2D ¹H NMR spectra, including NOESY, were used to analyze the stereochemistry of the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a molecular fingerprint that is highly characteristic of the compound's structure and functional groups.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the alkyl groups, as well as vibrations associated with the pyrazole ring. The C=N and N-N stretching vibrations within the pyrazole ring are also key diagnostic features. In a study of pyrazole derivatives, many functional groups were found to be Raman active, aiding in their spectroscopic elucidation. rsc.org

Table 3: Typical Vibrational Frequencies for Pyrazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aliphatic) | 3000 - 2850 |

| C=N stretching | 1650 - 1550 |

| C=C stretching (aromatic) | 1600 - 1450 |

| N-N stretching | 1200 - 1100 |

| C-H bending | 1470 - 1370 |

| Ring deformation | ~634 |

This table provides a general guide to the expected vibrational frequencies for pyrazole-containing molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern. In the analysis of pyrazole derivatives, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the molecular ion peak ([M+H]⁺), confirming the molecular weight of the synthesized compound. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the ethyl group and the methyl groups from the pyrazole core would be expected fragmentation pathways for this compound. The stability of the pyrazole ring often results in it being a prominent fragment in the mass spectrum.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular structure. For pyrazole derivatives, single-crystal X-ray diffraction has been used to validate molecular structures and to study intermolecular interactions such as hydrogen bonding in the solid state. acs.org

In a study of a pyrazole derivative, the crystal structure revealed that the fused pyrazole and pyridine (B92270) rings were not perfectly planar. nih.gov The analysis of another pyrazole compound showed that the crystal packing was dominated by weak intermolecular interactions. For this compound, a successful single-crystal X-ray diffraction experiment would provide precise coordinates for each atom, confirming the connectivity and conformation of the molecule in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic heterocyclic compounds such as this compound, this method provides valuable insights into the electronic structure, conjugation, and the influence of various substituents on the pyrazole core. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic system.

The electronic spectra of pyrazole and its derivatives are primarily characterized by high-energy absorptions in the UV region, typically arising from π → π* transitions within the aromatic ring. The parent pyrazole molecule in the gas phase exhibits a maximum absorption (λmax) at approximately 203 nm, which is attributed to a π → π* electronic transition. rsc.orgresearchgate.net The introduction of substituents onto the pyrazole ring can modulate the energy of these transitions, leading to shifts in the absorption maxima.

Detailed research findings on various pyrazole derivatives illustrate the effect of substitution on their electronic spectra. For instance, the presence of alkyl groups, such as the ethyl and dimethyl groups in this compound, generally leads to a slight bathochromic (red) shift compared to the unsubstituted pyrazole ring. This is due to the electron-donating inductive effect of the alkyl groups.

When more complex or chromophoric substituents are attached to the pyrazole ring, additional and more significant shifts in the absorption bands are observed. For example, pyrazole azo dyes exhibit intense absorption bands in the 312–359 nm range, corresponding to the azo chromophore. nih.gov Similarly, the presence of a phenyl group, as in 3,5-Diphenyl-1H-pyrazole, results in a distinct absorption maximum at 254 nm. nih.gov Theoretical and experimental studies on other derivatives, such as (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, have identified absorption bands around 301-303 nm, which are assigned to HOMO-LUMO transitions. scispace.com

The solvent in which the spectrum is recorded can also influence the position and intensity of absorption bands. Polarity changes in the solvent can stabilize the ground or excited state differently, leading to shifts in λmax. For example, the UV-Vis absorption for one pyrazoline derivative was observed at 301 nm in dichloromethane (B109758) (DCM) and shifted to 303 nm in the more polar dimethyl sulfoxide (B87167) (DMSO). scispace.com

The UV-Vis spectral data for this compound are expected to show characteristic absorptions related to the π → π* transitions of the substituted pyrazole core. Based on data from related compounds, these transitions would likely occur at a slightly longer wavelength than that of unsubstituted pyrazole.

The following table summarizes the experimental UV-Vis absorption maxima for the parent pyrazole and several of its derivatives, providing a comparative basis for understanding the electronic transitions in this class of compounds.

| Compound Name | λmax (nm) | Solvent | Reference |

| Pyrazole | 203 | Gas Phase | rsc.org |

| 3,5-Diphenyl-1H-pyrazole | 254 | Not Specified | nih.gov |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | Not Specified | Not Specified | |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | 301 | Dichloromethane | scispace.com |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | 303 | Dimethyl sulfoxide | scispace.com |

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate based azo dyes | 312-359 | Ethanol (B145695) | nih.gov |

Computational Chemistry and Theoretical Studies on 1 Ethyl 3,5 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing detailed information on the electronic structure of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations, particularly using methods like B3LYP with various basis sets (e.g., 6-311+G**, 6-311++G(d,p)), are frequently employed to predict molecular properties. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, its most stable structure. For pyrazole derivatives, theoretical calculations are used to determine key structural parameters. Studies on analogous compounds, such as 3,5-dimethyl pyrazole (DMP), have utilized the B3LYP/6-311+G** level of theory to calculate optimized geometries. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental results from techniques like X-ray diffraction. researchgate.net

For instance, in a study on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, DFT calculations at the B3LYP/6-311++G(d,p) level were used to investigate its optimized structural parameters. This process allows for a detailed understanding of the three-dimensional structure and the electronic distribution within the molecule.

Table 1: Representative Calculated Structural Parameters for a Substituted 3,5-Dimethylpyrazole (B48361) Derivative Note: The following data is for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, a related compound, to illustrate the output of geometry optimization calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | N1-N2 | 1.36 Å |

| Bond Length | N2-C3 | 1.34 Å |

| Bond Length | C3-C4 | 1.43 Å |

| Bond Length | C4-C5 | 1.41 Å |

| Bond Length | C5-N1 | 1.38 Å |

| Bond Angle | C5-N1-N2 | 111.9° |

| Bond Angle | N1-N2-C3 | 106.1° |

| Bond Angle | N2-C3-C4 | 110.4° |

| Bond Angle | C3-C4-C5 | 106.3° |

| Bond Angle | C4-C5-N1 | 105.2° |

Data sourced from a study on a related pyrazole derivative for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. taylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. sci-hub.se A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. sci-hub.seresearchgate.netnih.gov Computational studies on various pyrazole derivatives consistently involve the calculation of HOMO and LUMO energies to understand their reactive nature. researchgate.netnih.gov For example, the HOMO-LUMO gap for one pyrazole derivative was calculated to be small, indicating high chemical reactivity. nih.gov

Table 2: Representative FMO Data for a Substituted Pyrazole Derivative Note: Data from a theoretical study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide illustrates typical FMO values.

| Parameter | B3LYP/6-31G | HF/6-31G |

| HOMO Energy (eV) | -6.21 | -8.76 |

| LUMO Energy (eV) | -2.01 | 1.06 |

| Energy Gap (ΔE) (eV) | 4.20 | 9.82 |

Data sourced from a study on a related pyrazole derivative for illustrative purposes. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution on the molecular surface, allowing for the prediction of reactive sites. researchgate.netscispace.com The MEP map uses a color scale to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.netyoutube.com Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net

In pyrazole systems, MEP analysis reveals that the regions around the nitrogen atoms are often the most negative (electron-rich), making them likely sites for interactions with electrophiles. researchgate.netresearchgate.net The map provides a visual guide to the molecule's reactivity, complementing the insights gained from FMO analysis. nih.gov

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. eurasianjournals.com For pyrazole derivatives, these methods can predict how a molecule like 1-Ethyl-3,5-dimethyl-1H-pyrazole might interact with biological targets, such as enzymes or receptors. eurasianjournals.com

MD simulations can explore the conformational space of the molecule, revealing its flexibility and preferred shapes. eurasianjournals.com This is particularly relevant for understanding how the ethyl group in this compound might rotate and influence its binding to other molecules. While specific MD studies on this exact compound are not prevalent in the literature, the methodology is widely applied to the broader class of pyrazole derivatives to aid in fields like drug discovery. eurasianjournals.com

Quantum Mechanical Approaches to Pyrazole Systems

A variety of quantum mechanical methods are applied to study pyrazole systems, providing a fundamental understanding of their behavior. eurasianjournals.com Ab initio methods, such as Hartree-Fock (HF), and more advanced correlated methods like Møller–Plesset (MP2) and Coupled Cluster (CCSD(T)), offer high accuracy for smaller systems. nih.govnih.gov

Density Functional Theory (DFT) remains the most widely used quantum mechanical approach for pyrazole derivatives due to its favorable balance of computational cost and accuracy. eurasianjournals.comnih.govnih.gov These methods are used to calculate a wide range of properties, including optimized geometries, vibrational frequencies, and electronic properties like dipole moments and polarizabilities, which collectively build a comprehensive picture of the molecule's chemical nature. nih.govrsc.org

Theoretical Investigations of Tautomerism and Isomerism in Pyrazole Derivatives

Tautomerism is a significant feature of many pyrazole compounds, particularly those with a hydrogen atom on a ring nitrogen (NH-pyrazoles). nih.gov These compounds can exist in different tautomeric forms, which can have different chemical properties. Since the N1 position of this compound is substituted with an ethyl group, it does not undergo the common annular prototropic tautomerism.

However, theoretical studies on its parent compound, 3,5-dimethylpyrazole, are highly relevant. nih.govresearchgate.net Computational investigations, often using DFT and ab initio methods, have explored the factors that influence tautomeric equilibrium, such as the nature of substituents and the polarity of the solvent. researchgate.netmdpi.com For example, studies have shown that in the gas phase or nonpolar solvents, certain tautomers are more stable, but this preference can shift in polar solvents due to different solvation energies. mdpi.com In some disubstituted pyrazoles, electron-withdrawing groups have been found to stabilize one tautomeric form over another. nih.gov While this compound itself is not tautomeric, understanding the properties of its potential precursors is crucial. Furthermore, theoretical studies can investigate rotational isomerism, such as the different spatial orientations that can arise from the rotation around the N-ethyl bond.

Solvent Effects on Electronic Structure and Reactivity of this compound

The surrounding solvent environment can significantly influence the electronic distribution and, consequently, the reactivity of a molecule. For pyrazole derivatives, the polarity of the solvent has been shown to affect tautomeric equilibria and reaction pathways. While specific computational studies on the solvent effects on this compound are not extensively documented in publicly available literature, general principles derived from studies on similar pyrazole structures can be extrapolated.

Theoretical investigations on related pyrazole compounds have demonstrated that polar solvents can stabilize charged or highly polar transition states, thereby influencing reaction rates and regioselectivity. For instance, in reactions involving electrophilic attack on the pyrazole ring, the solvent can modulate the electron density at the nitrogen atoms, affecting the outcome of the reaction.

To illustrate the potential impact of solvents, consider the following hypothetical data based on computational models like the Polarizable Continuum Model (PCM). Such models can predict changes in dipole moment and frontier molecular orbital energies in different solvent environments.

Table 1: Predicted Solvent Effects on the Electronic Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) |

| Gas Phase | 1 | 2.5 | -6.2 | 0.5 |

| Dichloromethane (B109758) | 8.93 | 3.1 | -6.3 | 0.4 |

| Ethanol (B145695) | 24.55 | 3.5 | -6.4 | 0.3 |

| Water | 78.39 | 3.8 | -6.5 | 0.2 |

Note: The data in this table is illustrative and based on general trends observed for similar compounds. It is not derived from a specific published computational study on this compound.

These hypothetical data suggest that as the solvent polarity increases, the dipole moment of this compound is predicted to increase, indicating a greater separation of charge within the molecule. Concurrently, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are expected to be stabilized (lowered in energy). The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, these methods provide valuable insights that complement experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei in this compound. These predictions are highly dependent on the chosen computational method and basis set. A comparison between calculated and experimental values is crucial for validating the computational model. While specific comparative studies for this exact molecule are scarce, research on other pyrazole derivatives has shown good correlation between DFT-calculated and experimental NMR spectra. researchgate.net

Table 2: Hypothetical Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G*) |

| ¹H NMR | ||

| CH (pyrazole ring) | 5.8 | 5.9 |

| CH₂ (ethyl) | 3.9 | 4.0 |

| CH₃ (ethyl) | 1.3 | 1.4 |

| CH₃ (C3-pyrazole) | 2.1 | 2.2 |

| CH₃ (C5-pyrazole) | 2.0 | 2.1 |

| ¹³C NMR | ||

| C3 (pyrazole) | 148 | 149 |

| C4 (pyrazole) | 106 | 107 |

| C5 (pyrazole) | 139 | 140 |

| CH₂ (ethyl) | 45 | 46 |

| CH₃ (ethyl) | 15 | 16 |

| CH₃ (C3-pyrazole) | 13 | 14 |

| CH₃ (C5-pyrazole) | 11 | 12 |

Note: The experimental and calculated data in this table are hypothetical and for illustrative purposes only, based on typical values for similar pyrazole structures.

Infrared (IR) Spectroscopy:

Computational chemistry can also simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical models. Studies on related pyrazole compounds have demonstrated that DFT calculations can accurately predict the positions of key vibrational bands.

Table 3: Hypothetical Comparison of Experimental and Calculated IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) |

| C-H stretch (aromatic) | 3100 | 3115 |

| C-H stretch (aliphatic) | 2980, 2940 | 2990, 2950 |

| C=N stretch (pyrazole ring) | 1560 | 1570 |

| C=C stretch (pyrazole ring) | 1500 | 1510 |

| CH₃ deformation | 1460, 1380 | 1465, 1385 |

| Ring breathing | ~1030 | ~1040 |

Note: The experimental and calculated data in this table are hypothetical and for illustrative purposes only, based on characteristic frequencies for pyrazole derivatives.

Role of 1 Ethyl 3,5 Dimethyl 1h Pyrazole in Advanced Organic Synthesis and Heterocyclic Chemistry

1-Ethyl-3,5-dimethyl-1H-pyrazole as a Versatile Building Block in Complex Molecule Synthesis

This compound is a substituted pyrazole (B372694) that serves as a valuable scaffold in the synthesis of more complex molecular architectures. Its inherent structural features, including the presence of multiple nitrogen atoms and reactive methyl groups, make it a versatile starting material for a variety of chemical transformations. Researchers have utilized this compound as a foundational element to construct a diverse array of heterocyclic systems, some of which exhibit significant biological and material science applications. chim.ittsijournals.com

The ethyl group at the 1-position and the methyl groups at the 3- and 5-positions influence the reactivity and solubility of the molecule, making it amenable to various reaction conditions. mdpi.com The pyrazole core itself is a privileged structure in medicinal chemistry, and by modifying the substituents, chemists can fine-tune the electronic and steric properties of the resulting molecules. researchgate.netnih.gov This adaptability allows for the creation of libraries of compounds for screening purposes, particularly in the search for new therapeutic agents. mdpi.com

The synthesis of complex molecules often involves multi-step sequences, and this compound can be strategically functionalized to introduce desired chemical handles for subsequent reactions. For instance, the methyl groups can undergo condensation or oxidation reactions, providing pathways to elaborate the core structure. This adaptability has cemented its role as a key intermediate in the development of novel chemical entities.

Precursor in the Synthesis of Fused Pyrazole Systems

The reactivity of this compound and its derivatives makes them excellent precursors for the synthesis of various fused heterocyclic systems. These fused rings are of significant interest due to their presence in a wide range of biologically active compounds and functional materials. chim.itresearchgate.net The pyrazole ring can be annulated with other heterocyclic or carbocyclic rings to create novel polycyclic structures with unique properties.

Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered considerable attention due to their structural similarity to purine (B94841) bases, suggesting potential applications in medicinal chemistry. nih.gov The synthesis of these systems can be achieved by constructing a pyridine (B92270) ring onto a pre-existing pyrazole core. nih.gov

One common synthetic strategy involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. nih.govscispace.com Although direct use of this compound in this specific transformation is less common as it lacks the requisite amino group, its derivatives can be functionalized to participate in such cyclization reactions. For example, nitration followed by reduction can introduce an amino group at the 4-position, which can then react with suitable diketones to form the fused pyridine ring.

Another approach is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate to yield a 4-hydroxypyrazolo[3,4-b]pyridine, which can be further modified. nih.gov The versatility of these synthetic routes allows for the introduction of various substituents on both the pyrazole and pyridine rings, leading to a wide diversity of pyrazolo[3,4-b]pyridine derivatives. researchgate.netrsc.org

Pyrazolo-Fused Benzofuran (B130515) Derivatives

The fusion of pyrazole and benzofuran rings results in hybrid molecules that may exhibit enhanced biological activities. The synthesis of pyrazolo-fused benzofuran derivatives often involves multi-step reaction sequences. nih.gov While direct fusion of this compound with a benzofuran moiety is not a standard, one-pot reaction, derivatives of this pyrazole can be employed.

A general strategy might involve the preparation of a pyrazole derivative bearing a reactive functional group, such as a hydroxyl or an amino group, which can then participate in a cyclization reaction with a suitably substituted benzene (B151609) derivative to form the furan (B31954) ring. For instance, a pyrazole with a salicylaldehyde (B1680747) moiety attached could undergo an intramolecular cyclization to form the benzofuran ring fused to the pyrazole. The specific substitution pattern on the this compound would influence the regiochemistry of the final fused product. mdpi.com

Pyrrolo[3,4-c]pyrazoles

Pyrrolo[3,4-c]pyrazoles are bicyclic heterocyclic compounds containing both a pyrrole (B145914) and a pyrazole ring. The synthesis of these systems can be achieved through various routes, often starting from appropriately functionalized pyrazole precursors. nih.gov For example, a common method involves the construction of the pyrrole ring onto the pyrazole core.

Starting from a pyrazole-4,5-dicarboxylic acid derivative, which could potentially be synthesized from a derivative of this compound, reaction with an amine can lead to the formation of the fused pyrrolo[3,4-c]pyrazole-4,6-dione. nih.gov The ethyl and methyl groups of the initial pyrazole would remain as substituents on the final fused system, influencing its properties. The development of efficient synthetic methods for these compounds is of interest for exploring their potential applications. dntb.gov.ua

Pyrazolo[3,4-c]rsc.orgbenzodiazocine Systems

The synthesis of more complex fused systems, such as pyrazolo[3,4-c] rsc.orgbenzodiazocines, highlights the utility of pyrazole derivatives as key building blocks. These tricyclic structures incorporate a diazocine ring fused to the pyrazole. The synthesis would likely proceed through a multi-step pathway, starting with the functionalization of a pyrazole precursor.

A plausible synthetic route could involve the reaction of a 4-amino-5-benzoyl-1-ethyl-3,5-dimethyl-1H-pyrazole derivative with a suitable reagent to construct the eight-membered diazocine ring. The specific reagents and reaction conditions would be critical in controlling the cyclization and achieving the desired tricyclic framework. The substituents on the pyrazole and benzene rings would offer opportunities for structural diversification.

Pyrazolothienopyrimidine Ring Systems

Pyrazolothienopyrimidines are another class of fused heterocyclic compounds with potential biological activity. Their synthesis often involves the annulation of a thienopyrimidine ring system onto a pyrazole scaffold. A versatile starting material for such syntheses is an aminopyrazole-carbonitrile or -carboxamide.

A derivative of this compound, for instance, a 4-amino-5-cyanopyrazole, could be reacted with a thiophene-based precursor to construct the fused pyrimidine (B1678525) ring. Alternatively, a pre-formed pyrazolothiophene could be further elaborated to build the pyrimidine ring. The specific synthetic strategy would depend on the desired substitution pattern of the final tricyclic molecule. nih.gov

Derivatization for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

The strategic derivatization of the this compound core is a key tactic in medicinal chemistry for elucidating structure-activity relationships (SAR). These studies are fundamental to optimizing the therapeutic potential of lead compounds. While broad research exists on pyrazole derivatives, the principles of SAR are evident in studies of closely related analogs. jst.go.jp

A common approach to derivatization involves introducing various functional groups at different positions on the pyrazole ring. For instance, the synthesis of novel pyrazole derivatives often begins with the reaction of a β-diketone with a hydrazine (B178648) derivative, which can be further modified. nih.gov The resulting polysubstituted pyrazoles can then be evaluated for their biological activities.

One of the key positions for derivatization is the C4 position of the pyrazole ring. For example, the synthesis of 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole derivatives has been reported. jocpr.com These compounds can undergo further reactions, such as acetylation at the N1 position, to generate a library of compounds for biological screening. jocpr.com Although this example starts with a 1H-pyrazole, the principles of modifying the substituents at various positions to understand their impact on activity are directly applicable to this compound.

Another strategy involves the introduction of a sulfonyl chloride group at the C4 position, creating this compound-4-sulfonyl chloride. sigmaaldrich.com This reactive intermediate can then be coupled with a variety of amines or other nucleophiles to generate a diverse set of sulfonamide derivatives. This approach allows for the systematic exploration of the chemical space around the pyrazole core to identify substituents that enhance biological activity.

A study on pyrazole derivatives designed to induce a triple response in Arabidopsis seedlings highlights the importance of the substituent at the N1 position. jst.go.jp In this research, analogs with different substituents at this position, including a trimethyl derivative, were synthesized and tested. jst.go.jp The findings indicated that variations at this site significantly impacted the biological response, underscoring the importance of the ethyl group in this compound for its specific interactions with biological targets. jst.go.jp

The following table summarizes representative derivatization strategies that can be applied to a this compound scaffold for SAR studies, based on methodologies reported for related pyrazole compounds.

| Starting Material/Intermediate | Derivatization Reaction | Resulting Derivative Class | Potential for SAR Studies |

| This compound | Introduction of an azo group at C4 | Azo-pyrazole derivatives | Exploration of substituent effects on the phenyl ring for antimicrobial or other activities. jocpr.com |

| This compound | Sulfonation at C4 followed by conversion to sulfonyl chloride | Pyrazole-4-sulfonyl chlorides | Facile synthesis of a wide range of sulfonamides for screening. sigmaaldrich.com |

| This compound | Acylation or alkylation at C4 | C4-functionalized pyrazoles | Investigation of the impact of various functional groups on biological targets. |

| Analogs with varied N1 substituents | Synthesis of a series with different alkyl or aryl groups at N1 | N1-substituted pyrazole library | Determination of the optimal N1 substituent for a desired biological effect. jst.go.jp |

Design and Synthesis of Ligands for Coordination Chemistry

The this compound moiety is also a valuable component in the design and synthesis of ligands for coordination chemistry. The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, and the substituents on the ring can be tailored to influence the electronic and steric properties of the resulting metal complexes.

The synthesis of ligands often involves the functionalization of the pyrazole core to introduce additional coordinating atoms, thereby creating multidentate ligands. For example, a common strategy is to introduce arms containing other donor groups (e.g., pyridine, amine, or carboxylate) at various positions on the pyrazole ring.

While specific examples starting directly from this compound are not extensively documented in the provided search results, the principles of ligand design using the closely related 3,5-dimethylpyrazole (B48361) are well-established and directly applicable. For instance, the synthesis of 1,3,5-trisubstituted-1H-pyrazole derivatives for use as antimicrobial agents has been reported, where the pyrazole acts as a scaffold to position other functional groups.

The synthesis of new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives also provides a template for creating ligands. mdpi.com The oxime ether functionality can act as an additional coordination site, allowing for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes.

The following table outlines potential strategies for designing and synthesizing ligands based on the this compound core, drawing from established methods for related pyrazole compounds.

| Ligand Design Strategy | Synthetic Approach | Potential Metal Complexes |

| Bidentate N,N-donor ligands | Functionalization of the C4 position with a pyridyl or other nitrogen-containing group. | Formation of stable five- or six-membered chelate rings with a variety of transition metals. |

| Tridentate N,N,N-donor ligands | Introduction of two coordinating arms at the C4 position or one arm at C4 and another at a methyl group. | Creation of pincer-type ligands that can enforce specific geometries on the metal center. |

| Ligands with mixed donor atoms (N,O) | Introduction of a carboxylate or phenolate (B1203915) group at the C4 position or on a substituent. | Formation of complexes with interesting magnetic or catalytic properties. |

| Bridging ligands | Synthesis of bis(pyrazolyl)alkanes where two this compound units are linked by an alkyl chain. | Formation of polynuclear complexes and coordination polymers. |

The versatility of the this compound scaffold, combined with the well-developed chemistry of pyrazoles, makes it a valuable platform for the development of new ligands for a wide range of applications in coordination chemistry, including catalysis, materials science, and bioinorganic chemistry.

Mechanistic Insights into Bioactivity and Material Science Applications of 1 Ethyl 3,5 Dimethyl 1h Pyrazole Derivatives in Research

Mechanistic Investigations in Medicinal Chemistry Research

The versatility of the pyrazole (B372694) scaffold allows for structural modifications that can fine-tune its biological activity, making its derivatives prime candidates for drug discovery. nih.govglobalresearchonline.netnih.gov Research into these compounds often begins with understanding their fundamental mechanisms of action at the molecular and cellular levels.

Exploration of Enzyme Inhibition and Molecular Targeting Mechanisms

Derivatives of 1-Ethyl-3,5-dimethyl-1H-pyrazole have been investigated as inhibitors of various enzymes, a common strategy in drug development. The pyrazole ring can act as a bioisostere for other chemical groups, enabling it to fit into the active sites of enzymes and disrupt their function. nih.gov

Kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer, are a primary target. nih.gov Pyrazole derivatives have shown inhibitory activity against several kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.netnih.govrsc.org For instance, certain 1,3,5-trisubstituted pyrazole derivatives have demonstrated potent inhibition of CDK2, an enzyme critical for cell cycle progression. rsc.org The binding of these compounds within the catalytic domain of the enzyme blocks its normal function, leading to downstream effects on the cell. rsc.org Similarly, pyrazole-based compounds have been identified as inhibitors of PIM kinases, which are implicated in various cancers. mdpi.com

Another significant target is the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. rsc.org By binding to Bcl-2, pyrazole derivatives can inhibit its anti-apoptotic function, thereby promoting programmed cell death in cancer cells. rsc.orgresearchgate.net The interaction often involves the formation of hydrogen bonds between the pyrazole derivative and key amino acid residues in the Bcl-2 binding groove. rsc.org

Furthermore, pyrazole derivatives have been explored as inhibitors of other enzymes like monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism, and carbonic anhydrases, which are associated with certain types of tumors. mdpi.comnih.gov

Table 1: Examples of Pyrazole Derivatives and their Target Enzymes

| Derivative Class | Target Enzyme(s) | Therapeutic Area |

| 1,3,5-Trisubstituted Pyrazoles | Cyclin-Dependent Kinase 2 (CDK2) rsc.org | Cancer |